molecular formula C24H24ClN5O3 B2989932 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1185066-97-0

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2989932
CAS No.: 1185066-97-0
M. Wt: 465.94
InChI Key: JWFMWZOJXAOTOC-UHFFFAOYSA-N
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Description

2-(6-Benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heterocyclic core substituted with benzyl, ethyl, and methyl groups at positions 6, 1, and 3, respectively. This compound belongs to a broader class of pyrazolo-pyrimidine derivatives, which are widely investigated for their pharmacological properties, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-19-11-10-15(2)12-18(19)25)24(33)29(23(22)32)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFMWZOJXAOTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide , a complex organic molecule, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on diverse sources.

Structural Characteristics

This compound features a pyrazolo[4,3-d]pyrimidine core with various functional groups that enhance its biological activity. The molecular formula is C23H22ClN5O3C_{23}H_{22}ClN_5O_3, and it has a molecular weight of approximately 453.4 g/mol. The presence of chloro and methyl substituents on the aromatic ring may improve its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antiviral Properties : The compound has been investigated for its potential as an antiviral agent, particularly against HIV and other viral pathogens. The pyrazolo-pyrimidine scaffold is known to inhibit specific enzyme activities crucial for viral replication.
  • Anticancer Activity : Compounds with similar structures have shown promise in anti-cancer applications by inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may act as a selective inhibitor of cyclooxygenase enzymes, which play a critical role in the inflammatory pathway. This could position it as a potential therapeutic agent for inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in various biological pathways. Studies focusing on binding affinity and enzyme inhibition are essential for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazolo-pyrimidine class:

Study Focus Findings
Study 1Antiviral ActivityDemonstrated effectiveness against HIV replication through enzyme inhibition mechanisms.
Study 2Anticancer PropertiesShowed significant cytotoxicity against colon cancer cell lines (e.g., CaCO-2) with IC50 values indicating potent activity .
Study 3Anti-inflammatory EffectsIdentified as a selective cyclooxygenase inhibitor with promising results in reducing inflammation markers in vitro.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring careful optimization of reaction conditions to achieve high yields and purity of the final product. The synthetic routes often include:

  • Formation of the pyrazolo-pyrimidine core.
  • Introduction of functional groups such as benzyl and chloro substituents.
  • Final acetamide formation through acylation reactions.

Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound shares a pyrazolo[3,4-d]pyrimidinone core with derivatives such as:

  • 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (): These compounds feature a sulfur-containing substituent at position 6 and a phenyl group at position 1, differing from the benzyl and ethyl groups in the target compound .
  • N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide (): This analog replaces the benzyl group with a 4-fluorobenzyl group and modifies the acetamide substituent, highlighting the impact of halogenation on molecular interactions .

Substituent Effects

  • Benzylidene vs. Chlorophenyl Groups: Compounds 11a and 11b () incorporate benzylidene moieties (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) on a thiazolo-pyrimidine core. These substituents influence electronic properties and solubility compared to the chloro-methylphenyl acetamide in the target compound .
  • Acetamide Linkage : The N-(2-chloro-4-methylphenyl)acetamide group in the target compound contrasts with the N-arylpiperazine or N-(4-chlorobenzyl)acetamide groups seen in derivatives from and , which may alter receptor binding affinities .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility
Target Compound C₂₅H₂₅ClN₅O₃ 494.0 6-Benzyl, 1-Ethyl, 3-Methyl, N-(2-Cl-4-MePh) N/A Low (predicted)
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide () C₂₄H₂₄FN₅O₃ 449.5 6-(4-Fluorobenzyl), N-Benzyl N/A Moderate (DMF)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) C₂₀H₁₀N₄O₃S 386.0 Thiazolo-pyrimidine core, Trimethylbenzylidene 243–246 Insoluble in H₂O
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine () C₂₉H₂₂ClN₅O₂ 532.0 4-Chlorophenyl, N-Phenylacetamido N/A Low (DMF)

Notes:

  • Melting points for pyrazolo-pyrimidinone derivatives vary widely (213–304°C), influenced by crystallinity and hydrogen bonding .

Research Implications

  • Structure-Activity Relationships (SAR) : Substitutions at position 6 (benzyl vs. fluorobenzyl) and the acetamide group significantly impact bioactivity, as seen in kinase inhibition studies () .
  • Screening Strategies: High-throughput brain activity mapping () could differentiate the target compound’s effects from structurally similar analogs with overlapping behavioral phenotypes .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?

Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Step 1: Reacting substituted pyrazolo[4,3-d]pyrimidine precursors with chloroacetic acid derivatives under reflux in a mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst .
  • Step 2: Coupling the intermediate with 2-chloro-4-methylphenylamine via nucleophilic acyl substitution.
    Purity Validation:
  • Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis.
  • Confirm structural integrity via 1H^1H-/13C^13C-NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, acetamide carbonyl at ~170 ppm) and HRMS .

Advanced: How can statistical design of experiments (DoE) optimize reaction yields and minimize side products?

Answer:
Apply fractional factorial designs to screen critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Variables: Reaction time (6–12 h), temperature (80–120°C), and molar ratio (1:1 to 1:1.5).
  • Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions (e.g., 100°C, 8 h, 1:1.2 ratio) .
  • Validation: Confirm reproducibility across 3 batches. Use ANOVA to assess significance (p < 0.05) and residual plots to check model adequacy.

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy:
    • 1H^1H-NMR: Identify benzyl protons (δ 7.2–7.4 ppm), ethyl group (triplet at δ 1.2 ppm), and acetamide NH (δ 10.2 ppm).
    • 13C^13C-NMR: Confirm pyrazolo-pyrimidinone carbonyls (~165–170 ppm) and quaternary carbons .
  • IR Spectroscopy: Detect key functional groups (C=O stretches at ~1680 cm1^{-1}, NH bend at ~3300 cm1^{-1}) .

Advanced: How can computational modeling predict metabolic stability or binding affinity for this compound?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on the benzyl and chloro-methylphenyl moieties for hydrophobic pocket alignment .
  • ADME Prediction: Tools like SwissADME calculate logP (lipophilicity) and metabolic sites (e.g., CYP450 oxidation of the ethyl group). Validate with in vitro microsomal assays .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC50_{50} against kinases (e.g., EGFR, VEGFR).
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .

Advanced: How to resolve contradictions between experimental and computational data (e.g., unexpected byproducts)?

Answer:

  • Mechanistic Analysis: Use DFT calculations (Gaussian 09) to map reaction pathways. Compare activation energies of predicted vs. observed intermediates .
  • LC-MS/MS: Identify byproducts (e.g., hydrolyzed acetamide) and adjust reaction pH or solvent polarity to suppress undesired pathways .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., hydrolysis of the acetamide group).
  • Light Sensitivity: Conduct ICH Q1B photostability testing; use amber vials if decomposition exceeds 5% .

Advanced: How to design a scalable synthesis route while maintaining enantiomeric purity (if applicable)?

Answer:

  • Chiral Chromatography: Use preparative HPLC with a Chiralpak AD-H column to isolate enantiomers.
  • Asymmetric Catalysis: Optimize chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps. Track enantiomeric excess (ee) via polarimetry or chiral SFC .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
  • Waste Disposal: Quench reactive intermediates with aqueous NaHCO3_3 before disposal. Follow EPA guidelines for chlorinated waste .

Advanced: How can machine learning improve SAR analysis for derivatives of this compound?

Answer:

  • Data Curation: Build a dataset of IC50_{50}, logP, and structural features (e.g., substituent Hammett constants).
  • Model Training: Use Random Forest or GNNs to predict bioactivity. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

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